

# Traxanox (CAS Number: 58712-69-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Traxanox |           |
| Cat. No.:            | B1214957 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Traxanox** (9-Chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine) is a potent, orally active anti-allergic and anti-asthmatic compound.[2] With the CAS number 58712-69-9, it has been a subject of interest for its mast cell stabilizing properties, which underpin its therapeutic potential in allergic and inflammatory conditions. This technical guide provides a comprehensive overview of **Traxanox**, focusing on its chemical properties, mechanism of action, biological activity, and relevant experimental protocols.

## **Chemical and Physical Properties**

**Traxanox** is a benzopyranopyridine derivative.[3] Its key chemical and physical properties are summarized in the table below.



| Property          | Value             | Reference |
|-------------------|-------------------|-----------|
| CAS Number        | 58712-69-9        | [2][3]    |
| Molecular Formula | C13H6CIN5O2       | [2][3]    |
| Molecular Weight  | 299.67 g/mol      | [2][3]    |
| Synonyms          | Y-12141, Clearnal | [2]       |
| Melting Point     | >300°C            | [2]       |
| Appearance        | Yellow Powder     | [4]       |

### **Mechanism of Action**

The primary mechanism of action of **Traxanox** is the stabilization of mast cells, thereby inhibiting the release of histamine and other chemical mediators of inflammation.[2] This action is crucial in mitigating Type I hypersensitivity reactions. Studies have shown that **Traxanox** does not interfere with the antigen-antibody combination but rather acts at a subsequent stage to prevent the degranulation of mast cells.[1]

While the precise molecular target of **Traxanox** has not been definitively elucidated in the reviewed literature, its functional effects suggest interference with key intracellular signaling pathways that govern mast cell degranulation. Evidence points towards the modulation of intracellular calcium levels, as **Traxanox** has been shown to inhibit histamine release induced by calcium ionophore A23187.[3] Furthermore, its action may also involve the modulation of cyclic AMP (cAMP) levels, a known inhibitory pathway for mast cell degranulation.

Below is a diagram illustrating the generally accepted IgE-mediated mast cell activation pathway and the putative points of inhibition by a mast cell stabilizer like **Traxanox**.





Click to download full resolution via product page

Caption: IgE-mediated mast cell activation pathway and potential inhibition by **Traxanox**.

## **Biological Activity**

**Traxanox** exhibits a wide spectrum of anti-allergic activities, demonstrating efficacy in various in vitro and in vivo models.

**In Vitro Activity** 

| Assay                                                            | Species/Cell<br>Line | Endpoint             | IC50 /<br>Concentration    | Reference |
|------------------------------------------------------------------|----------------------|----------------------|----------------------------|-----------|
| Inhibition of IgE-<br>mediated<br>Histamine<br>Release           | Rat Mast Cells       | Histamine<br>Release | 0.04 μΜ                    | [3]       |
| Inhibition of Compound 48/80-induced Histamine Release           | Rat Mast Cells       | Histamine<br>Release | 1-100 μΜ                   | [3]       |
| Inhibition of Calcium Ionophore A23187-induced Histamine Release | Rat Mast Cells       | Histamine<br>Release | 100 μM (slight inhibition) | [3]       |



**In Vivo Activity** 

| Model                                          | Species     | Route of<br>Administrat<br>ion | Dose               | Effect                                                   | Reference |
|------------------------------------------------|-------------|--------------------------------|--------------------|----------------------------------------------------------|-----------|
| Passive<br>Cutaneous<br>Anaphylaxis<br>(PCA)   | Rat         | Intravenous                    | Dose-<br>dependent | Inhibition of anaphylactic reaction                      | [1]       |
| Direct Passive Arthus Reaction (DPAR)          | Rat         | Oral                           | 50-250 mg/kg       | Inhibitory<br>effect                                     | [1]       |
| Experimental Allergic Encephalomy elitis (EAE) | Rat         | Oral                           | Not specified      | Delayed<br>onset and<br>reduced<br>mortality             | [1]       |
| Phagocytosis<br>Enhancement                    | Mouse       | Not specified                  | Not specified      | Enhanced<br>phagocytosis<br>by peritoneal<br>macrophages | [4]       |
| Antibody<br>Production                         | BALB/c Mice | Not specified                  | Not specified      | Restorative effect on inhibited antibody production      | [4]       |

## **Pharmacokinetics**

Detailed pharmacokinetic parameters for **Traxanox** in humans and animals were not available in the publicly accessible literature reviewed for this guide. A key study by A. Ebihara et al., "Clinical pharmacology and pharmacokinetics," published in Arzneimittel-Forschung (1987), likely contains this information, but the full text could not be retrieved.



## **Experimental Protocols**

The following are representative protocols for key assays used to evaluate the biological activity of **Traxanox**.

# In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells

Objective: To determine the inhibitory effect of a test compound on antigen-induced histamine release from isolated rat peritoneal mast cells.

#### Materials:

- Male Wistar rats
- Hanks' balanced salt solution (HBSS)
- Bovine serum albumin (BSA)
- Collagenase
- Anti-DNP IgE antibody
- Dinitrophenylated bovine serum albumin (DNP-BSA)
- Test compound (Traxanox)
- Histamine standard
- o-Phthalaldehyde (OPT)
- · Perchloric acid
- NaOH
- HCI

#### Procedure:



- Mast Cell Isolation: Isolate peritoneal cells from male Wistar rats by peritoneal lavage with HBSS.
- Purify mast cells by density gradient centrifugation.
- Wash and resuspend the purified mast cells in HBSS containing BSA.
- Sensitization: Incubate the mast cells with an optimal concentration of anti-DNP IgE antibody for 2 hours at 37°C to sensitize the cells.
- Wash the cells to remove unbound antibody.
- Inhibition Assay: Pre-incubate the sensitized mast cells with various concentrations of **Traxanox** or vehicle control for 15 minutes at 37°C.
- Antigen Challenge: Induce histamine release by adding an optimal concentration of DNP-BSA to the cell suspension and incubate for 15 minutes at 37°C.
- Termination: Stop the reaction by placing the tubes on ice and centrifuge to pellet the cells.
- Histamine Measurement:
  - Collect the supernatant for histamine analysis.
  - Lyse the cell pellet with perchloric acid to determine the residual histamine content.
  - Determine the total histamine content by lysing an aliquot of untreated cells.
  - Measure histamine concentration in the supernatants and cell lysates using a fluorometric assay with OPT.
- Calculation: Calculate the percentage of histamine release for each sample and determine the IC50 value for Traxanox.

## Rat Passive Cutaneous Anaphylaxis (PCA)

Objective: To evaluate the in vivo anti-allergic activity of a test compound by its ability to inhibit IgE-mediated passive cutaneous anaphylaxis.



#### Materials:

- Male Wistar rats
- Anti-DNP IgE antibody
- Dinitrophenylated human serum albumin (DNP-HSA)
- Evans blue dye
- Test compound (Traxanox)
- Saline

#### Procedure:

- Sensitization: Passively sensitize male Wistar rats by intradermal injection of anti-DNP IgE antibody into a shaved area of the back. A control site is injected with saline.
- · Allow a sensitization period of 24-48 hours.
- Compound Administration: Administer Traxanox or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at a specified time before antigen challenge.
- Antigen Challenge: Challenge the rats by intravenous injection of a solution containing DNP-HSA and Evans blue dye.
- Evaluation: After 30 minutes, euthanize the animals and dissect the skin at the injection sites.
- Measure the diameter of the blue spot at each injection site.
- Extract the Evans blue dye from the skin tissue using formamide.
- Quantify the amount of extravasated dye spectrophotometrically.
- Analysis: Calculate the percentage inhibition of the PCA reaction by comparing the dye extravasation in the Traxanox-treated group to the vehicle-treated group.



Below is a workflow diagram for the Passive Cutaneous Anaphylaxis (PCA) experiment.



Click to download full resolution via product page



Caption: Experimental workflow for the Rat Passive Cutaneous Anaphylaxis (PCA) assay.

## **Rat Direct Passive Arthus Reaction (DPAR)**

Objective: To assess the effect of a test compound on a Type III hypersensitivity reaction.

#### Materials:

- Male Wistar rats
- Anti-ovalbumin antibody
- Ovalbumin
- · Evans blue dye
- Test compound (Traxanox)
- Saline

#### Procedure:

- Antibody Administration: Administer anti-ovalbumin antibody intravenously to male Wistar rats.
- Compound Administration: Administer Traxanox or vehicle control via the desired route at a specified time before the antigen challenge.
- Antigen Challenge: Induce the Arthus reaction by intradermal injection of ovalbumin into a shaved area of the back.
- Simultaneously, inject Evans blue dye intravenously to visualize plasma exudation.
- Evaluation: After a specified period (e.g., 4 hours), euthanize the animals and dissect the skin at the injection site.
- Measure the diameter of the edematous lesion and the area of blueing.
- Extract the Evans blue dye from the tissue and quantify it spectrophotometrically.



 Analysis: Calculate the percentage inhibition of the DPAR by comparing the treated group to the vehicle control group.

## Conclusion

**Traxanox** is a well-characterized mast cell stabilizer with potent anti-allergic properties. Its mechanism of action, centered on the inhibition of mediator release from mast cells, makes it a valuable tool for research in allergy and inflammation. While its precise molecular target requires further investigation, the available data provides a strong foundation for its use in preclinical studies. The experimental protocols provided herein offer a starting point for researchers wishing to investigate the properties of **Traxanox** and other potential mast cell stabilizing agents. Further research to fully elucidate its pharmacokinetic profile and pinpoint its molecular interactions within the mast cell signaling cascade will be crucial for its potential future development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Traxanox (CAS Number: 58712-69-9): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214957#traxanox-cas-number-58712-69-9-information]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com